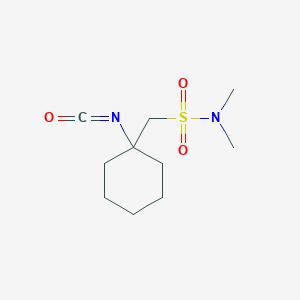







|
REACTION_CXSMILES
|
[NH2:1][C:2]1([CH2:8][S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:15](=O)(O)[O-:16].[Na+]>ClCCl>[N:1]([C:2]1([CH2:8][S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)=[C:15]=[O:16] |f:1.2|
|


|
Name
|
amine hydrochloride
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1(CCCCC1)CS(=O)(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously for 10 min at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
ADDITION
|
|
Details
|
Phosgene (10 mL of 20% solution in toluene) was added to the organic layer (lower layer) in one portion
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was vigorously stirred immediately
|
|
Type
|
ADDITION
|
|
Details
|
after addition for 10 min at 0° C.
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temp for 3 h
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with 100 mL of dichloromethane and layers
|
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 50 mL of cold aqueous saturated sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The organic layer was filtered
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 15 mL of toluene
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
the product 1200-E was maintained as a 0.2M solution
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(=C=O)C1(CCCCC1)CS(=O)(=O)N(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |